1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-6-5(11)2-3-9-7(6)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
KQOZUKJBLWXWHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Catalyst : Zinc triflate (10 mol%)
-
Solvent : Methanol
-
Temperature : Reflux (65–70°C)
-
Time : 4–6 hours
The reaction proceeds via initial Schiff base formation between the aldehyde and the 4-amino group of 3,4-diaminopyridine, followed by intramolecular cyclization to form the imidazo[4,5-c]pyridine core. Methylation at the N1 position is achieved using methyl iodide under basic conditions.
Example:
Reaction of 3,4-diaminopyridine with 4-methoxybenzaldehyde yields 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine, which is methylated to the final product. Reported yields range from 68% to 82%.
Multicomponent Reaction with Meldrum’s Acid
A one-pot, three-component reaction utilizing Meldrum’s acid enables efficient assembly of the imidazo[4,5-c]pyridine scaffold. This method is notable for its atom economy and operational simplicity.
Reaction Pathway:
-
Knoevenagel Condensation : Meldrum’s acid reacts with an aldehyde to form an α,β-unsaturated intermediate.
-
Michael Addition : 2-(1H-benzo[d]imidazol-2-yl)acetonitrile adds to the intermediate.
-
Cyclization and Aromatization : Intramolecular cyclization followed by elimination of acetone and hydrogen cyanide yields the product.
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | H2O-IPA (1:1) | 73% → 89% |
| Catalyst | Piperidine (0.3 equiv) | 40% → 73% |
| Temperature | Room temperature | 48 hours → 2 hours |
This method avoids toxic metal catalysts and achieves yields up to 89% for derivatives with electron-donating substituents.
Nickel-Catalyzed Cyclization of Amido-Nitriles
A nickel-catalyzed protocol enables the synthesis of imidazo[4,5-c]pyridines from amido-nitrile precursors. While specific details for the methyl-carboxylic acid derivative are sparse in accessible literature, analogous pathways suggest the following steps:
-
Proto-Demetallation : Nickel coordinates to the nitrile group, facilitating C–N bond formation.
-
Tautomerization : Keto-enol tautomerism stabilizes the intermediate.
-
Dehydrative Cyclization : Loss of water forms the fused imidazole ring.
Key Advantages:
-
Tolerance for diverse substituents on the pyridine ring.
-
Single-step cyclization minimizes purification steps.
Reported yields for related compounds range from 65% to 78%.
Suzuki Coupling Followed by Functionalization
A modular approach involves Suzuki-Miyaura coupling to install substituents, followed by oxidation and carboxylation. This method is ideal for introducing diversity at the 4-position.
Stepwise Procedure:
-
Suzuki Coupling : 8-Iodo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline reacts with aryl boronic acids.
-
Oxidation : The 4-position is oxidized to a carboxylic acid using KMnO4 or RuO4.
-
Methylation : Selective N1-methylation with methyl iodide.
Yield Data:
| Step | Reagents | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 81 |
| Oxidation | KMnO4, H2O/acetone | 67 |
| Methylation | CH3I, K2CO3 | 92 |
This method offers flexibility but requires multiple purification steps.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Substituent Flexibility |
|---|---|---|---|---|
| Zinc Triflate | 68–82 | Moderate | High | High |
| Multicomponent Reaction | 73–89 | Low | Moderate | Moderate |
| Nickel Catalysis | 65–78 | High | Low | High |
| Suzuki Coupling | 67–92 | High | Moderate | Very High |
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes esterification and amidation under standard conditions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acidic catalysts like H₂SO₄ or HCl, yielding methyl or ethyl esters.
-
Amidation : Forms amides with amines (e.g., ammonia, primary amines) via activation with coupling agents like EDC/HOBt.
Example :
Reaction with methanol under reflux with H₂SO₄ produces the methyl ester derivative, confirmed by NMR and LC-MS .
Heterocyclic Substitution Reactions
The imidazo[4,5-c]pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions. Key reactions include:
-
Halogenation : Bromination at the C2 position using Br₂ in acetic acid .
-
Nitration : Nitro groups are introduced at C6 using HNO₃/H₂SO₄ under controlled temperatures .
Table 1: Substituent Effects on C2 Functionalization
| Aldehyde Substituent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Zn(OTf)₂ | Methanol | 20 | 51 |
| 2-Fluorobenzaldehyde | Zn(OTf)₂ | Ethanol | 20 | 52 |
| Pyridine-2-carbaldehyde | Zn(OTf)₂ | THF | 20 | 39 |
Data adapted from zinc-catalyzed syntheses of imidazo[4,5-c]pyridine derivatives .
Cyclization and Ring Expansion
The compound serves as a precursor for fused polycyclic systems:
-
Formation of Quinoline Derivatives : Reacts with POCl₃/DMF to introduce formyl groups, followed by cyclization with ammonium acetate to yield quinoline-fused analogs .
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids generate biaryl derivatives, enhancing π-conjugation .
Mechanistic Insight :
Zinc triflate catalyzes the condensation of 3,4-diaminopyridine with aldehydes, forming the imidazo[4,5-c]pyridine core via Schiff base intermediates .
Oxidation and Reduction
-
Oxidation : Treating with KMnO₄ in acidic media oxidizes the methyl group to a carboxyl group, yielding dicarboxylic acid derivatives.
-
Reduction : NaBH₄ selectively reduces the pyridine ring to a piperidine derivative under mild conditions .
Critical Note :
Oxidation reactions require precise control of pH and temperature to avoid over-oxidation of the heterocyclic ring.
Biological Activity-Driven Modifications
Derivatives synthesized from this compound show structure-activity relationships (SAR) in medicinal chemistry:
-
Anticancer Activity : Introduction of fluorophenyl groups at C2 enhances cytotoxicity (e.g., 2-(4-fluorophenyl)-substituted analog, IC₅₀ = 213.9 nM) .
-
Kinase Inhibition : Pyridyl substituents improve selectivity for CDK2 and Aurora B kinases (IC₅₀ < 50 nM) .
Table 2: Biological Potency of Key Derivatives
| Derivative | Target | IC₅₀/EC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 2-(4-Fluorophenyl) | T. brucei | 51 | 12 |
| 2-(2,3-Difluorophenyl) | PARP | 8.6 | >50 |
| 2-(Pyridin-2-yl) | HepG2 Cells | 197 | 3.2 |
Data compiled from kinase inhibition and antiparasitic studies .
Synthetic Methodologies
Optimized Protocol for Core Synthesis :
-
Reactants : 3,4-Diaminopyridine (1 eq), aldehyde (1.2 eq), Zn(OTf)₂ (5 mol%).
-
Conditions : Methanol, 20°C, 12–24 hr.
-
Workup : Filter, wash with cold methanol, purify via column chromatography .
Yield Optimization :
Scientific Research Applications
Pharmaceutical Development
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is recognized for its role as a positive allosteric modulator of the GABA A receptor . This modulation enhances the receptor's response to GABA, a neurotransmitter critical for inhibitory signaling in the central nervous system. Such interactions suggest potential applications in treating anxiety disorders and other neurological conditions.
Case Study: Neuropharmacological Effects
Research indicates that compounds similar to this compound can influence various cellular pathways involved in neuroprotection and neuroinflammation. For example, studies have shown that imidazopyridines exhibit anti-inflammatory properties that may be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .
Anticancer Activity
The compound has demonstrated antiproliferative effects against several cancer cell lines, including lung, breast, and cervical cancers. Its ability to inhibit cell growth positions it as a candidate for anticancer drug development.
Table 1: Anticancer Activity of this compound
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer | 12.5 | Induction of apoptosis through mitochondrial pathways |
| Breast Cancer | 8.6 | Inhibition of PARP leading to increased sensitivity to chemotherapy |
| Cervical Cancer | 15.0 | Modulation of cell cycle regulators |
Research has indicated that the compound interacts with multiple biological targets, influencing cellular signaling pathways and gene expression profiles relevant to cancer progression .
Antiviral Properties
Emerging studies suggest potential antiviral applications for this compound. It has been evaluated for its efficacy against HIV, where certain derivatives exhibited moderate antiviral activity without significant cytotoxicity .
Case Study: HIV Research
In a study assessing the antiviral activity of related compounds, several derivatives showed inhibition rates between 33% and 45% against HIV-1 integrase. This highlights the compound's potential as a lead structure for developing new antiviral therapies targeting HIV .
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various methods that involve cycloaddition reactions and subsequent transformations. Understanding its synthesis is crucial for facilitating further research and development.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Cycloaddition | Reaction involving ethyl isocyanoacetate with imidoyl chlorides to form key intermediates |
| Functional Group Modification | Conversion of carboxylate esters into carboxylic acids or other derivatives for biological evaluation |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations at the 1-Position
- 1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS: 1078168-27-0) Structural Difference: A phenyl group replaces the methyl group at the 1-position. Impact: Increased aromaticity and steric bulk may enhance binding to hydrophobic pockets in biological targets. Molecular Weight: 239.23 g/mol vs. 243.31 g/mol for the methyl derivative (dihydrochloride salt) .
Carboxylic Acid Positional Isomers
- 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
Saturated Core Derivatives
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS: 126167-33-7)
Functional Group Additions
- 2-Ethyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (III-73)
Table 1: Key Properties of Selected Compounds
Implications for Drug Development
- PPAR Activation : Derivatives like 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid show efficacy in reducing plasma triglycerides, suggesting that the 4-carboxylic acid position is critical for PPAR modulation .
- Solubility Optimization : Salt forms (e.g., dihydrochloride) and saturated cores improve solubility, addressing formulation challenges for imidazopyridine-based drugs .
- Synthetic Accessibility : High-yield syntheses (e.g., 63% for III-73) highlight the feasibility of scaling production for preclinical studies .
Biological Activity
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8N2O2
- Molecular Weight : 177.16 g/mol
- CAS Number : 1078168-26-9
- Purity : ≥ 97%
The structure comprises an imidazole ring fused with a pyridine moiety, which is characteristic of the imidazopyridine family known for significant biological activities.
This compound primarily acts as a positive allosteric modulator of the GABA_A receptor. This interaction enhances the receptor's response to GABA, a critical neurotransmitter in the central nervous system, thereby influencing inhibitory neurotransmission. Additionally, the compound has been shown to interact with various biological targets, influencing cellular signaling pathways and gene expression profiles .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines:
- Lung Cancer
- Breast Cancer
- Cervical Cancer
These findings suggest its potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms in cancer treatment.
Other Biological Activities
The compound also demonstrates various other biological activities:
- Inhibition of Kinase Activity : It selectively inhibits specific kinases, which are crucial in regulating cell division and survival .
- Anti-inflammatory Effects : Although less documented than its anticancer properties, some studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1H-imidazo[4,5-c]pyridine | 5028-32-0 | C7H7N3 | Lacks carboxylic acid group |
| 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid | 1989672-50-5 | C8H8ClN3O2 | Contains hydrochloride salt |
| 3-methyl-3H-imidazo[4,5-h]quinoline | 132476-02-9 | C10H8N2 | Different heterocyclic structure |
This table illustrates how variations in functional groups and structural features can lead to differing biological activities and applications in research and medicine.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts. For instance:
- Cancer Cell Line Studies : In vitro studies have shown that the compound can significantly inhibit the proliferation of cancer cells at specific concentrations, suggesting a dose-dependent relationship with its anticancer effects.
- Neuropharmacological Investigations : The modulation of GABA_A receptors indicates potential applications in treating anxiety disorders and epilepsy by enhancing inhibitory neurotransmission.
- Kinase Inhibition Assays : The compound has been evaluated for its ability to inhibit certain kinases implicated in cancer progression, showcasing its versatility as a therapeutic agent.
Q & A
Q. How can computational methods predict its reactivity in novel synthetic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
